molecular formula C21H23N3O5S B3311785 2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide CAS No. 946274-77-7

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

Cat. No.: B3311785
CAS No.: 946274-77-7
M. Wt: 429.5 g/mol
InChI Key: NZWJVABHRSMITE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzene sulfonamide core substituted with 2,4-dimethoxy groups at the para and ortho positions. The sulfonamide nitrogen is attached to a 3-(6-propoxypyridazin-3-yl)phenyl moiety, introducing a heteroaromatic pyridazine ring with a propoxy chain.

Physicochemical Properties (inferred from analogues):

  • Molecular Formula: Likely C₂₂H₂₆N₄O₅S (based on structural similarity to –14).
  • logP: Estimated ~4.5–5.3 (comparable to analogues with methoxy/ethoxy substituents) .
  • Polar Surface Area: ~69.7 Ų (consistent with sulfonamide and pyridazine groups) .

Properties

IUPAC Name

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-4-12-29-21-11-9-18(22-23-21)15-6-5-7-16(13-15)24-30(25,26)20-10-8-17(27-2)14-19(20)28-3/h5-11,13-14,24H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWJVABHRSMITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazinylphenyl Intermediate: This step involves the reaction of 3-bromo-6-propoxypyridazine with a suitable phenylboronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene.

    Sulfonamide Formation: The intermediate is then reacted with 2,4-dimethoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of sulfonamide compounds with biological systems, including enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Benzene Ring Molecular Formula Molecular Weight logP Bioactivity (if reported) Source
Target Compound: 2,4-Dimethoxy derivative 2,4-OCH₃ C₂₂H₂₆N₄O₅S* ~482.5* ~5.0 Not explicitly reported N/A
4-Ethyl analogue (G619-0023) 4-CH₂CH₃ C₂₁H₂₃N₃O₃S 397.49 5.28 Not reported
2,5-Difluoro analogue (G619-0029) 2,5-F C₁₉H₁₇F₂N₃O₃S 405.42 4.44 Not reported
4-Methyl analogue (G619-0007) 4-CH₃ C₂₀H₂₁N₃O₃S 383.47 ~4.4 Not reported
4-Methoxy analogue (G619-0015) 4-OCH₃ C₂₀H₂₁N₃O₄S 399.47 ~4.4 Not reported
3,4-Dimethoxy-thiazole derivatives 3,4-OCH₃ (on thiazole) Varies ~500–600 N/A Kynurenine pathway inhibition
4-[(E)-2-{3-(4-Methoxyphenyl)...}ethenyl] 4-OCH₃ C₂₉H₂₃N₃O₄S 509.58 N/A COX-2 inhibition (47.1% at 20 μM)

*Estimated based on structural extrapolation.

Key Findings from Comparative Studies

A. Impact of Substituents on Physicochemical Properties
  • logP and Hydrophobicity: The 4-ethyl analogue (logP 5.28) and the target compound (estimated logP ~5.0) exhibit higher hydrophobicity compared to fluoro- or methoxy-substituted derivatives (logP ~4.4) .
  • Polar Surface Area : All analogues share a polar surface area of ~69.7 Ų due to the sulfonamide and pyridazine moieties, indicating similar solubility challenges in biological systems .
B. Structure-Activity Relationships (SAR)
  • COX-2 Inhibition: The 4-methoxy-substituted quinazolinone derivative () showed 47.1% COX-2 inhibition at 20 μM, highlighting the importance of para-methoxy groups in enhancing activity . The target compound’s 2,4-dimethoxy configuration may further modulate enzyme binding, though experimental validation is needed.
  • Kynurenine Pathway Inhibition : 3,4-Dimethoxybenzenesulfonamide derivatives with six-membered N-heterocycles (e.g., piperidine) demonstrated superior inhibitory potency (64%) compared to five-membered rings (9%) . This underscores the role of ring size and substituent positioning in target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dimethoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide

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